(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Lipophilicity LogP Structure–Property Relationship

This compound occupies the upper lipophilicity range (logP ~5.7–6.5) of the 1-benzoyl-3-(benzyloxyphenyl)-1H-pyrazole series. With a single 4-fluorobenzyl motif and only 5 rotatable bonds, it serves as a mono-halogenated reference for mapping lipophilicity-driven potency shifts and halogen-bonding contributions in SAR campaigns. Procuring this specific CAS—rather than a scaffold-similar analog—ensures pharmacokinetic and pharmacodynamic consistency across screening replicates.

Molecular Formula C24H19FN2O2
Molecular Weight 386.426
CAS No. 477713-46-5
Cat. No. B2487801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
CAS477713-46-5
Molecular FormulaC24H19FN2O2
Molecular Weight386.426
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3
InChIKeyVAQJHKZJVYQRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477713‑46‑5: Structural and Physicochemical Profile of a 4‑Methylbenzoyl Pyrazole Screening Compound


The compound (3‑{2‑[(4‑fluorobenzyl)oxy]phenyl}‑1H‑pyrazol‑1‑yl)(4‑methylphenyl)methanone (CAS 477713‑46‑5; molecular formula C₂₄H₁₉FN₂O₂; molecular weight 386.42 g mol⁻¹) belongs to the 1‑benzoyl‑3‑(benzyloxyphenyl)‑1H‑pyrazole class [REFS‑1]. It is catalogued in the Bionet screening collection (DBID: Bionet1_004408) and is supplied as a research‑grade building block with a typical purity of ≥95 % [REFS‑2]. Predicted physicochemical properties indicate a high logP (≈5.7–6.5), zero hydrogen‑bond donors, and a moderate polar surface area (≈44 Ų), placing it in the drug‑like space with one Rule‑of‑Five violation owing to lipophilicity [REFS‑1].

Why In‑Class 1‑Benzoyl‑3‑(benzyloxyphenyl)‑1H‑Pyrazoles Cannot Be Interchanged: The Case for CAS 477713‑46‑5


Small changes to the benzoyl substituent on the pyrazole nitrogen and the benzyloxy motif on the phenyl ring profoundly alter lipophilicity, electronic distribution, and steric bulk, which in turn modulate target binding, solubility, and metabolic stability across this scaffold [REFS‑1]. For instance, replacing the 4‑methyl group of CAS 477713‑46‑5 with a 4‑fluoro atom (CAS 477713‑48‑7) lowers the calculated logP by ≈0.5–1.0 log units and removes a potential site for CYP‑mediated methyl oxidation, while introducing a 2,4‑dichloro substitution on the benzyl ring (CAS 477712‑70‑2) increases molecular weight by >50 Da and adds two halogen‑bond donors [REFS‑2][REFS‑3]. Consequently, procurement based solely on core scaffold similarity risks selecting a compound with divergent pharmacokinetic and pharmacodynamic behaviour, compromising SAR continuity and screening reproducibility.

Head‑to‑Head Physicochemical Differentiation of CAS 477713‑46‑5 Against Its Closest Commercial Analogs


Lipophilicity Modulation: 4‑Methyl vs. 4‑Fluoro Benzoyl Substituent

The 4‑methylbenzoyl group of CAS 477713‑46‑5 confers a computed logP (ACD/LogP) of 5.72, compared to an XLogP3‑AA of 5.1 for the 4‑fluorobenzoyl analog CAS 477713‑48‑7. The difference of ≈0.6 log units indicates that the target compound is approximately 4‑fold more lipophilic than its 4‑fluoro counterpart [REFS‑1][REFS‑2].

Lipophilicity LogP Structure–Property Relationship

Molecular Weight and Halogen Content: Impact on Binding and Transport

CAS 477713‑46‑5 (MW 386.42 Da, 1 fluorine atom) is lighter and less halogenated than the 2,4‑dichlorobenzyl analog CAS 477712‑70‑2 (MW 437.32 Da, 2 Cl, 0 F) and possesses a different halogen‑bond donor/acceptor profile compared to the 4‑fluorobenzoyl analog CAS 477713‑48‑7 (MW 390.39 Da, 2 F). Each additional halogen atom increases molecular weight by ≥35 Da and introduces distinct electrostatic potential surfaces that can alter target recognition [REFS‑1][REFS‑2].

Molecular Weight Halogenation Drug‑likeness

Rotatable Bond Count and Conformational Flexibility

The target compound and its 4‑fluorobenzoyl analog each possess 5 rotatable bonds, whereas the 2,4‑dichlorobenzyl analog CAS 477712‑70‑2 has 6. The single additional rotatable bond in the dichloro analog arises from the extra chlorine substituent increasing the degrees of torsional freedom in the benzyloxy tail, potentially increasing the entropic penalty upon binding [REFS‑1][REFS‑2].

Conformational Flexibility Rotatable Bonds Entropic Penalty

High‑Value Procurement Scenarios for CAS 477713‑46‑5 Based on Quantitative Differentiation


Lipophilicity‑Dependent SAR Exploration in Kinase or GPCR Screening

When a screening campaign requires probing the upper lipophilicity range of a 1‑benzoyl‑3‑(benzyloxyphenyl)‑1H‑pyrazole series, CAS 477713‑46‑5 (predicted logP ≈5.7–6.5) serves as a more lipophilic complement to the 4‑fluorobenzoyl analog (XLogP3 = 5.1) [REFS‑1]. Its higher logP may enhance passive permeability and blood–brain barrier penetration in cellular assays, enabling SAR teams to map lipophilicity‑driven potency shifts without introducing additional halogen‑bond donors.

Halogen‑Dependent Target Engagement Studies

For projects investigating the role of mono‑ vs. di‑halogen substitution on target selectivity, CAS 477713‑46‑5 provides a single‑fluorine, mono‑halogenated reference point. Comparative profiling against the di‑fluoro (CAS 477713‑48‑7) and dichloro (CAS 477712‑70‑2) analogs can deconvolute the contributions of halogen bonding, steric bulk, and molecular weight to activity cliffs [REFS‑2][REFS‑3].

Conformational Restriction and Rigidification Strategy

In fragment‑based or structure‑based design programs, CAS 477713‑46‑5 offers a scaffold with only 5 rotatable bonds, one fewer than the dichlorobenzyl analog. This reduced flexibility may translate to a smaller entropy penalty on binding, making it a suitable starting point for co‑crystallisation or molecular dynamics studies aimed at identifying the minimal pharmacophore [REFS‑4].

Quote Request

Request a Quote for (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.